molecular formula C5H9N5O B13622618 n'-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide

n'-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide

Cat. No.: B13622618
M. Wt: 155.16 g/mol
InChI Key: DBHCRWHXUGGPRV-UHFFFAOYSA-N
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Description

n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide typically involves the reaction of 1,2,4-triazole with appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a starting material . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide is unique due to its specific functional groups and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

N'-hydroxy-3-(1,2,4-triazol-1-yl)propanimidamide

InChI

InChI=1S/C5H9N5O/c6-5(9-11)1-2-10-4-7-3-8-10/h3-4,11H,1-2H2,(H2,6,9)

InChI Key

DBHCRWHXUGGPRV-UHFFFAOYSA-N

Isomeric SMILES

C1=NN(C=N1)CC/C(=N/O)/N

Canonical SMILES

C1=NN(C=N1)CCC(=NO)N

Origin of Product

United States

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